molecular formula C18H20N2O4S B11598092 ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate

ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate

Cat. No.: B11598092
M. Wt: 360.4 g/mol
InChI Key: YPXFGONQVCSUHQ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a hydroxybenzylidene group

Preparation Methods

The synthesis of ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with a thiazole derivative under basic conditions to form the benzylidene-thiazole intermediate. This intermediate is then reacted with ethyl piperidine-3-carboxylate under acidic conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the thiazole and piperidine rings can participate in hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and piperidine carboxylates. For example:

The uniqueness of ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 1-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17(23)13-4-3-9-20(11-13)18-19-16(22)15(25-18)10-12-5-7-14(21)8-6-12/h5-8,10,13,21H,2-4,9,11H2,1H3/b15-10-

InChI Key

YPXFGONQVCSUHQ-GDNBJRDFSA-N

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.